molecular formula C17H18ClNO4S B6413200 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95% CAS No. 1261961-18-5

3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%

Cat. No. B6413200
CAS RN: 1261961-18-5
M. Wt: 367.8 g/mol
InChI Key: FYUZYKMXNRGKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is a compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is used as a reagent in organic synthesis. It is known for its stability and its ability to react with a wide range of compounds.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of reactions. Additionally, it has been used in the synthesis of pharmaceuticals and in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is not well understood. However, it is believed that the compound acts as a catalyst, allowing for the formation of new compounds from existing ones. Additionally, it is thought to act as a proton acceptor, allowing for the formation of more stable compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) are not well understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds. Additionally, it has been suggested that the compound may have some effect on the immune system, though further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) in lab experiments include its stability and its ability to react with a wide range of compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of this compound is that it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential future directions for 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, research into the potential use of this compound in drug development and pharmaceutical synthesis could be beneficial. Finally, research into the potential use of this compound as a catalyst in a variety of reactions could prove to be beneficial.

Synthesis Methods

The synthesis of 3-(4-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid (95%) is achieved through the reaction of 4-t-butylsulfamoylbenzoic acid with thionyl chloride. This reaction produces a thionyl chloride adduct of 4-t-butylsulfamoylbenzoic acid, which is then treated with 5-chlorobenzoic acid. The final product is then purified through a process of recrystallization. The yield of this reaction is typically around 95%.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(18)9-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUZYKMXNRGKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid

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